5-Methyl-1-hexyn-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylhex-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNUBJHPRAMQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977535 | |

| Record name | 5-Methylhex-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61996-79-0 | |

| Record name | 5-Methyl-1-hexyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061996790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhex-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1-hexyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Methyl-1-hexyn-3-ol via Grignard Alkynylation of Isobutyraldehyde

Executive Summary

This technical guide provides an in-depth exploration of a robust and widely applicable method for the synthesis of 5-Methyl-1-hexyn-3-ol, a valuable propargylic alcohol building block in organic chemistry. The core of this synthesis is the nucleophilic addition of an acetylide to an aldehyde, a classic carbon-carbon bond-forming reaction.[1] Specifically, this document details the alkynylation of isobutyraldehyde using ethynylmagnesium bromide, a Grignard reagent.[2] We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss methods for purification and characterization, and outline critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this fundamental transformation.

Introduction: The Strategic Importance of Propargylic Alcohols

Propargylic alcohols are versatile and highly sought-after intermediates in organic synthesis.[3][4] Their dual functionality—a reactive hydroxyl group and a terminal alkyne—allows for a vast array of subsequent transformations, making them key starting materials for the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. The target molecule, this compound, incorporates a branched alkyl group, which can be crucial for modulating the steric and electronic properties of a final compound.

The synthesis described herein utilizes isobutyraldehyde, a readily available and cost-effective starting material, as the electrophilic partner.[5][6] The chosen synthetic route is the Grignard reaction, a cornerstone of synthetic chemistry renowned for its efficiency and reliability in forming new carbon-carbon bonds.[7] By reacting isobutyraldehyde with the Grignard reagent ethynylmagnesium bromide, we can achieve a direct and high-yielding synthesis of the target secondary alcohol.

Part 1: The Core Mechanism of Alkynylation

The synthesis proceeds via a nucleophilic addition mechanism, which can be dissected into three primary stages: reagent formation (or sourcing), nucleophilic attack, and acidic workup.

1. The Nucleophile: Ethynylmagnesium Bromide The key nucleophile is the ethynyl anion (HC≡C⁻), delivered in the form of a Grignard reagent, ethynylmagnesium bromide (HC≡CMgBr).[2] This reagent is typically prepared by reacting acetylene with a stronger Grignard reagent like ethylmagnesium bromide, where the latter acts as a strong base to deprotonate the terminal alkyne.[8] However, for convenience and safety, ethynylmagnesium bromide is commercially available as a solution, typically 0.5 M in tetrahydrofuran (THF), which is the recommended starting point for this protocol.

2. Nucleophilic Attack and Alkoxide Formation The Grignard reaction is initiated by the attack of the nucleophilic carbon of the ethynyl group on the electrophilic carbonyl carbon of isobutyraldehyde. The magnesium atom plays a crucial role by coordinating to the carbonyl oxygen, which polarizes the C=O bond and increases the electrophilicity of the carbonyl carbon, thereby activating it for attack. This concerted step results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.

3. Protonation to Yield the Final Alcohol The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This final step protonates the magnesium alkoxide intermediate, yielding the desired this compound and water-soluble magnesium salts, which can be easily removed during the workup phase. The use of a weak acid like NH₄Cl is a critical experimental choice; it effectively protonates the alkoxide without causing side reactions, such as dehydration of the alcohol, which could occur with stronger acids.

Below is a diagram illustrating the complete reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Part 2: A Validated Experimental Protocol

This protocol is designed for robustness and reproducibility. The most critical factor for success is the rigorous exclusion of atmospheric moisture, as water will rapidly quench the Grignard reagent.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role / Notes |

| Isobutyraldehyde | C₄H₈O | 72.11 | 3.61 g (4.6 mL) | 50 | Electrophile |

| Ethynylmagnesium bromide | C₂HBrMg | 127.25 | 110 mL | 55 | Nucleophile (0.5 M in THF) |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Anhydrous solvent |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | Quenching agent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Extraction solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying agent |

| 3-Neck Round Bottom Flask | - | - | 500 mL | - | Reaction vessel |

| Dropping Funnel | - | - | 250 mL | - | For controlled addition |

| Condenser | - | - | - | - | Prevents solvent loss |

| Magnetic Stirrer & Bar | - | - | - | - | Ensures mixing |

| Nitrogen/Argon Source | - | - | - | - | Inert atmosphere |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Apparatus Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 250 mL pressure-equalizing dropping funnel, a condenser, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This step is non-negotiable for achieving a high yield.

-

Charging the Reaction Vessel: To the flask, add isobutyraldehyde (4.6 mL, 50 mmol) via syringe, followed by 100 mL of anhydrous THF.

-

Cooling: Place the reaction flask in an ice-water bath and begin stirring. Allow the solution to cool to 0 °C.

-

Addition of Grignard Reagent: Transfer the ethynylmagnesium bromide solution (110 mL of 0.5 M in THF, 55 mmol, 1.1 equivalents) to the dropping funnel via cannula or syringe. Add the Grignard solution to the stirred aldehyde solution dropwise over approximately 45-60 minutes. The causality here is crucial: a slow addition rate is necessary to control the exothermic nature of the reaction and prevent the formation of side products. Ensure the internal temperature does not rise above 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the isobutyraldehyde spot.

-

Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise. A vigorous reaction may occur initially; control the addition rate to manage any effervescence.

-

Extraction and Workup: Transfer the quenched mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

-

Drying and Filtration: Combine all organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Swirl for 10-15 minutes, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtered organic solution using a rotary evaporator to remove the bulk of the solvents (THF and diethyl ether), yielding the crude product as an oil.

-

Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.

Part 3: Product Characterization and Quality Control

Confirming the identity and purity of the final product is a critical final step.

-

Physical Properties: this compound is a colorless liquid with a refractive index of approximately 1.436-1.440 and a density of around 0.860 g/mL.[9][10]

-

Molecular Formula: C₇H₁₂O

-

Molecular Weight: 112.17 g/mol [11]

Standard Analytical Techniques:

-

¹H NMR (CDCl₃): Expect characteristic signals for the acetylenic proton (~2.5 ppm, doublet), the proton on the carbinol carbon (~4.2 ppm, multiplet), the methine proton of the isobutyl group (~1.8 ppm, multiplet), the methylene protons (~1.6 ppm, multiplet), and the two diastereotopic methyl groups of the isobutyl group (~0.9 ppm, two doublets).

-

¹³C NMR (CDCl₃): Key signals should appear for the two alkyne carbons (~85 ppm and ~72 ppm), the carbinol carbon (~65 ppm), and the carbons of the isobutyl group (~49 ppm, ~24 ppm, ~23 ppm, ~22 ppm).

-

Infrared (IR) Spectroscopy (neat film): Look for a broad O-H stretch (~3300-3400 cm⁻¹), a sharp C≡C-H stretch (~3300 cm⁻¹), a weak C≡C stretch (~2120 cm⁻¹), and a strong C-O stretch (~1050-1150 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 112.[12]

-

Gas Chromatography (GC): A single, sharp peak on a GC chromatogram will confirm the purity of the distilled product (typically >97%).[9][10]

Part 4: Critical Safety Considerations

-

Grignard Reagents: Ethynylmagnesium bromide solutions are flammable and react violently with water. Handle exclusively under an inert atmosphere and away from ignition sources.

-

Solvents: Tetrahydrofuran and diethyl ether are extremely flammable and can form explosive peroxides upon standing. Use only fresh, inhibitor-stabilized solvents and work in a well-ventilated chemical fume hood.

-

Isobutyraldehyde: This reagent is a flammable liquid and an irritant.[6] Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable chemical-resistant gloves.

Conclusion

The Grignard alkynylation of isobutyraldehyde represents a highly efficient, scalable, and reliable method for the synthesis of this compound. By understanding the underlying mechanistic principles and adhering to a carefully controlled experimental protocol that emphasizes anhydrous conditions, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. The self-validating nature of the protocol, combined with robust analytical characterization, ensures the integrity of the final product for subsequent applications in complex molecule synthesis.

References

- 1. Alkynylation - Wikipedia [en.wikipedia.org]

- 2. Buy Ethynylmagnesium Bromide | 4301-14-8 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks | MDPI [mdpi.com]

- 5. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 6. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Grignard Reagents [chemed.chem.purdue.edu]

- 8. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 9. labproinc.com [labproinc.com]

- 10. This compound 97 61996-79-0 [sigmaaldrich.com]

- 11. This compound | C7H12O | CID 143856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-1-hexyn-3-ol

Introduction

5-Methyl-1-hexyn-3-ol is a secondary alcohol and a terminal alkyne with the chemical formula C7H12O.[1] Its structure presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. For researchers in organic synthesis and drug development, accurate spectroscopic analysis is paramount to verify the identity, purity, and structure of such molecules. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a technical narrative grounded in the principles of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to not only present the data but also to explain the causality behind the observed spectral features, reflecting a field-proven approach to molecular characterization.

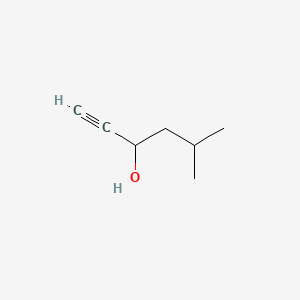

Molecular Structure

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

Chapter 1: Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy probes the vibrational frequencies of a molecule. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies. The frequencies of absorption are characteristic of the types of chemical bonds and functional groups present in the molecule.

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation: A drop of neat (undiluted) this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Data Presentation and Spectral Interpretation

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol (-OH) |

| ~3300 (sharp) | ≡C-H stretch | Terminal Alkyne |

| ~2960-2870 | C-H stretch | Alkane (sp³ C-H) |

| ~2120 | C≡C stretch | Alkyne |

| ~1100 | C-O stretch | Secondary Alcohol |

-

O-H Stretch: A strong, broad absorption band around 3300 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.

-

≡C-H Stretch: A sharp, strong peak near 3300 cm⁻¹ is a classic indicator of the C-H bond of a terminal alkyne.

-

sp³ C-H Stretch: Absorptions in the 2960-2870 cm⁻¹ region are due to the stretching of the C-H bonds of the methyl and methylene groups.

-

C≡C Stretch: A weak but sharp absorption around 2120 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. Its weakness is typical for internal alkynes but is present in terminal alkynes.

-

C-O Stretch: The C-O stretching vibration of the secondary alcohol appears in the 1100 cm⁻¹ region.

Caption: Workflow for acquiring and interpreting an IR spectrum.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Section 2.1: ¹H NMR Spectroscopy

Theoretical Principles

¹H NMR spectroscopy provides information about the different types of protons in a molecule based on their chemical environment. Key parameters are:

-

Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the proton.

-

Integration: The area under a signal, which is proportional to the number of protons it represents.

-

Multiplicity: The splitting of a signal into multiple peaks, which reveals the number of neighboring protons.

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

Data Presentation and Spectral Interpretation

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~4.2 | 1H | Triplet | Hc |

| ~2.4 | 1H | Doublet | Ha |

| ~1.8 | 1H | Multiplet | He |

| ~1.6 | 2H | Multiplet | Hd |

| ~0.9 | 6H | Doublet | Hf, Hf' |

-

Hc (~4.2 ppm): This proton is on the carbon bearing the hydroxyl group, which is deshielded, causing a downfield shift. It appears as a triplet due to coupling with the two adjacent Hd protons.

-

Ha (~2.4 ppm): The acetylenic proton is deshielded by the triple bond and appears as a doublet due to coupling with Hc.

-

He (~1.8 ppm): This proton is on the carbon adjacent to the two methyl groups and is split by its neighbors, resulting in a multiplet.

-

Hd (~1.6 ppm): These two protons are diastereotopic and are split by Hc and He, leading to a complex multiplet.

-

Hf, Hf' (~0.9 ppm): The six protons of the two methyl groups are equivalent and are split by the single He proton, resulting in a doublet.

Section 2.2: ¹³C NMR Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol

The sample prepared for ¹H NMR can be used for ¹³C NMR. The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon.

Data Presentation and Spectral Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~84 | C1 |

| ~72 | C2 |

| ~68 | C3 |

| ~49 | C4 |

| ~25 | C5 |

| ~23 | C6, C7 |

-

C1 and C2 (~84 and ~72 ppm): The sp-hybridized carbons of the alkyne appear in this characteristic region.

-

C3 (~68 ppm): The carbon atom bonded to the hydroxyl group is deshielded and appears downfield.

-

C4 and C5 (~49 and ~25 ppm): The sp³-hybridized carbons of the alkyl chain.

-

C6 and C7 (~23 ppm): The two equivalent methyl carbons appear as a single signal.

Caption: ¹H and ¹³C NMR assignments for this compound.

Chapter 3: Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the relative abundance of these fragments.

Experimental Protocol

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are ionized by an electron beam.

-

Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector.

Data Presentation and Spectral Interpretation

The mass spectrum of this compound has a molecular weight of 112.17 g/mol .[2]

| m/z | Proposed Fragment Ion |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 83 | [M - C₂H₅]⁺ |

| 69 | [M - C₃H₇]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

-

Molecular Ion (m/z 112): The peak corresponding to the intact molecule, [C₇H₁₂O]⁺.

-

[M - CH₃]⁺ (m/z 97): Loss of a methyl group.

-

[M - C₂H₅]⁺ (m/z 83): Loss of an ethyl group.

-

[M - C₃H₇]⁺ (m/z 69): Loss of a propyl group.

-

[C₄H₉]⁺ (m/z 57): A prominent peak corresponding to the stable tert-butyl cation, formed by cleavage alpha to the hydroxyl group.

References

5-Methyl-1-hexyn-3-ol chemical properties and reactivity

An In-Depth Technical Guide to 5-Methyl-1-hexyn-3-ol: Properties, Reactivity, and Synthetic Utility

Abstract

This compound is a secondary propargyl alcohol that serves as a versatile and valuable building block in modern organic synthesis.[] Its bifunctional nature, characterized by a reactive secondary alcohol and a terminal alkyne, provides a platform for a diverse range of chemical transformations. This guide offers a comprehensive examination of its chemical properties, spectroscopic profile, synthesis, and characteristic reactivity. We will delve into key reactions such as oxidation, rearrangement, and esterification, providing field-proven insights and detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction and Overview

Propargyl alcohols, a class of compounds containing both an alcohol and an alkyne functional group, are foundational intermediates in synthetic chemistry.[2] The synthesis of these molecules is often straightforward, typically involving the 1,2-nucleophilic addition of an acetylide to an aldehyde or ketone.[3] this compound (CAS: 61996-79-0) is a chiral secondary alcohol within this class. The interplay between its hydroxyl group and the adjacent carbon-carbon triple bond gives rise to unique reactivity patterns, including catalyzed rearrangements and selective oxidations.[3][4] Its structure makes it a precursor for synthesizing more complex molecular architectures, including ketones, α,β-unsaturated carbonyls, and various heterocyclic systems, which are critical motifs in medicinal chemistry.[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in the laboratory. This compound is a flammable, colorless liquid at room temperature.[6][7] Key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-methylhex-1-yn-3-ol | [6] |

| CAS Number | 61996-79-0 | [7] |

| Molecular Formula | C₇H₁₂O | [6][8] |

| Molecular Weight | 112.17 g/mol | [6][7] |

| Density | 0.860 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.436 | [7] |

| Flash Point | 53.3 °C (127.9 °F) - closed cup | [7] |

| Storage Temperature | 2-8°C | [7] |

Spectroscopic Profile:

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include a strong, broad absorption for the O-H stretch (around 3300-3400 cm⁻¹), a sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹), and a weaker absorption for the C≡C triple bond stretch (around 2100-2200 cm⁻¹).[6][8]

-

Mass Spectrometry (Electron Ionization): The NIST WebBook provides mass spectrometry data for this compound, which is essential for its identification in reaction mixtures.[8] The molecular ion peak (M+) is expected at m/z 112.

Synthesis of this compound

The most direct and widely adopted method for synthesizing secondary propargyl alcohols is the alkynylation of an aldehyde.[3] For this compound, this involves the nucleophilic addition of an ethynyl anion equivalent to isovaleraldehyde (3-methylbutanal). The use of a Grignard reagent is a common and effective approach.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Grignard Reaction

Causality: This protocol leverages the strong nucleophilicity of the ethynyl Grignard reagent, which readily attacks the electrophilic carbonyl carbon of isovaleraldehyde. The reaction is conducted in an anhydrous ether solvent (like THF) to prevent the Grignard reagent from being quenched by acidic protons. A mild acidic workup is then used to protonate the resulting magnesium alkoxide intermediate to yield the final alcohol product.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet. Maintain an inert atmosphere throughout the reaction.

-

Grignard Reagent: To the flask, add a solution of ethynylmagnesium bromide (typically 0.5 M in THF, 1.1 equivalents) under inert gas.

-

Aldehyde Addition: Dissolve isovaleraldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel at 0 °C (ice bath). The choice of a low temperature helps control the exothermic reaction and minimize side products.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC or GC-MS until the starting aldehyde is consumed.

-

Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to strong acids, which can promote side reactions with the product.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the crude product by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Synthetic Transformations

The dual functionality of this compound opens avenues for numerous synthetic transformations. The reactivity can be directed at the hydroxyl group, the alkyne, or both in concert.

Caption: Key reactivity pathways of this compound.

Oxidation to Ketones

As a secondary alcohol, this compound can be readily oxidized to the corresponding ketone, 5-methyl-1-hexyn-3-one.[9] Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, secondary alcohols only yield ketones.[10][11] This transformation is fundamental for converting the hydroxyl functionality into a carbonyl group.

-

Self-Validating System: The choice of oxidant dictates the reaction conditions. Mild reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective and prevent over-oxidation or degradation of sensitive functional groups.[10] Stronger oxidants like Jones reagent (CrO₃ in H₂SO₄/acetone) also work efficiently for this conversion.[10]

Experimental Protocol: Oxidation using PCC

-

Setup: In a round-bottom flask under a nitrogen atmosphere, add a slurry of Pyridinium Chlorochromate (PCC, ~1.5 equivalents) and powdered molecular sieves or silica gel in anhydrous dichloromethane (DCM).

-

Alcohol Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC slurry in one portion.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the alcohol spot and the appearance of the less polar ketone spot.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® or silica gel to remove the chromium byproducts.

-

Purification: Wash the filtrate with a dilute HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone, which can be further purified by column chromatography.

Meyer-Schuster Rearrangement

A characteristic reaction of secondary and tertiary propargyl alcohols is the Meyer-Schuster rearrangement, which isomerizes them into α,β-unsaturated carbonyl compounds.[4][12] This reaction is typically catalyzed by acid or, more recently, by transition metals like gold.[3][12] The rearrangement provides a powerful method for constructing enone skeletons from readily available propargyl alcohols.

-

Mechanistic Insight: The reaction proceeds via protonation of the alcohol, followed by elimination of water to form an allene intermediate. Tautomerization of the allene then yields the thermodynamically more stable conjugated enone. Gold catalysts activate the alkyne for nucleophilic attack, facilitating the rearrangement under milder conditions.[12]

Esterification

The hydroxyl group of this compound undergoes standard esterification reactions with carboxylic acids or their activated derivatives (e.g., acid anhydrides, acid chlorides).[13] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[14]

Experimental Protocol: Fischer Esterification

-

Mixing Reagents: In a round-bottom flask, combine this compound (1.0 equivalent) and a carboxylic acid (e.g., acetic acid, 1.1-1.5 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.

-

Heating: Heat the mixture under reflux for several hours. The reaction can be driven to completion by removing the water formed, for example, with a Dean-Stark apparatus.

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid and the catalyst, followed by a brine wash. Dry the organic phase, remove the solvent, and purify the resulting ester by distillation or chromatography.

Applications in Research and Drug Development

While specific, large-scale industrial applications for this compound are not broadly documented, its value lies in its role as a versatile intermediate in discovery chemistry.[] Propargyl alcohols are key precursors in the synthesis of:

-

Pharmaceuticals: The alkyne group can participate in powerful bond-forming reactions like Sonogashira couplings and azide-alkyne "click" cycloadditions, enabling the construction of complex molecular frameworks found in active pharmaceutical ingredients.[5]

-

Heterocyclic Chemistry: Propargyl alcohols are valuable starting materials for synthesizing a wide variety of heterocycles, which are core structures in many bioactive molecules.[5]

-

Advanced Materials: The terminal alkyne allows for incorporation into polymer backbones, leading to materials with enhanced thermal or mechanical properties.[5]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[6]

-

Hazards: It is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302).[6][7]

-

Precautions: Always work in a well-ventilated fume hood. Keep the compound away from heat, sparks, and open flames.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, often under refrigeration (2-8°C) as recommended by suppliers.[7][16]

Conclusion

This compound is a synthetically powerful and adaptable chemical intermediate. Its well-defined reactivity, stemming from the strategic placement of its alcohol and alkyne functional groups, allows for predictable and high-yielding transformations into ketones, enones, esters, and other valuable compounds. The protocols and mechanistic insights provided in this guide serve as a foundation for chemists to confidently and effectively utilize this building block in the pursuit of novel molecular discovery and development.

References

- 2. Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]

- 4. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 5. rawsource.com [rawsource.com]

- 6. This compound | C7H12O | CID 143856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [webbook.nist.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. 3,5-Dimethyl-1-hexyn-3-ol 98 107-54-0 [sigmaaldrich.com]

- 14. youtube.com [youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. 3,5-Dimethyl-1-hexyn-3-ol | 107-54-0 | TCI AMERICA [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Methyl-1-hexyn-3-ol

Authored by a Senior Application Scientist

Introduction: 5-Methyl-1-hexyn-3-ol is a secondary propargyl alcohol of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive terminal alkyne and a secondary hydroxyl group, renders it a versatile building block for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of an ethynyl Grignard reagent to isovaleraldehyde.[1] This classic carbon-carbon bond-forming reaction is highly efficient and provides a straightforward route to the desired propargyl alcohol.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the acetylide anion, generated from ethynylmagnesium bromide, on the electrophilic carbonyl carbon of isovaleraldehyde. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the final product, this compound. The magnesium cation acts as a Lewis acid, coordinating to the carbonyl oxygen and enhancing the electrophilicity of the carbonyl carbon.[2]

References

5-Methyl-1-hexyn-3-ol CAS number and physical constants

An In-depth Technical Guide to 5-Methyl-1-hexyn-3-ol: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document covers the compound's fundamental properties, outlines a robust synthetic protocol, and explores its potential applications as a molecular building block in the synthesis of complex chemical entities.

Compound Identification and Core Properties

Nomenclature and Chemical Identifiers

This compound is a secondary propargylic alcohol. Its structure features a terminal alkyne and a hydroxyl group, making it a valuable synthon for introducing these functionalities into larger molecules. The isobutyl group adjacent to the alcohol contributes to its specific steric and electronic properties.

The primary identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 61996-79-0 | [1][2][3] |

| IUPAC Name | 5-methylhex-1-yn-3-ol | [2][4] |

| Molecular Formula | C₇H₁₂O | [1][2][3] |

| SMILES | CC(C)CC(O)C#C | [1][2] |

| InChI Key | NTNUBJHPRAMQPC-UHFFFAOYSA-N | [1][2][3] |

Physicochemical Constants

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. It exists as a colorless liquid under standard conditions.[5]

| Physical Constant | Value | Source |

| Molecular Weight | 112.17 g/mol | [1][2][4] |

| Density | 0.860 g/mL at 25 °C | [1] |

| Boiling Point | 156 °C | [6] |

| Flash Point | 53.3 °C (127.9 °F) - Closed Cup | [1][2] |

| Refractive Index (n20/D) | 1.436 | [1][2] |

| Predicted logP | 1.4 | [7] |

| Melting Point | Not Available | [5] |

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation of this compound. Key expected features include:

-

Infrared (IR) Spectroscopy : Characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), the terminal alkyne C-H stretch (sharp, ~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and C-O stretch (~1050-1150 cm⁻¹).[3][8]

-

Mass Spectrometry (MS) : The electron ionization mass spectrum will show the molecular ion peak (m/z = 112) and characteristic fragmentation patterns.[3][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra will provide a detailed map of the carbon and proton environments, confirming the connectivity and structure of the molecule.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[1][4]

-

GHS Hazard Codes : H226 (Flammable liquid and vapor), H302 (Harmful if swallowed).[1][4]

-

Personal Protective Equipment (PPE) : Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. All manipulations should be performed in a well-ventilated fume hood.[1]

-

Storage : Store in a cool, dry, well-ventilated area away from ignition sources, at a recommended temperature of 2-8°C.[1]

Synthesis and Characterization Workflow

Retrosynthetic Analysis and Synthetic Strategy

The most direct and industrially scalable synthesis of this compound involves the nucleophilic addition of an ethynyl anion equivalent to an appropriate aldehyde. A Grignard reaction is the method of choice due to its high yield, operational simplicity, and the ready availability of starting materials.

The retrosynthetic logic disconnects the molecule at the C2-C3 bond, leading back to isovaleraldehyde and an acetylene Grignard reagent.

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of this compound from isovaleraldehyde and ethynylmagnesium bromide, generated in situ.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Acetylene gas (or a suitable surrogate like ethynyltrimethylsilane followed by deprotection)

-

Isovaleraldehyde (3-methylbutanal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (three-neck flask, condenser, dropping funnel)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), place magnesium turnings. Add a small portion of anhydrous THF. Slowly add a solution of ethyl bromide in anhydrous THF via a dropping funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

Acetylene Addition: Once the ethylmagnesium bromide has formed, cool the flask to 0°C. Bubble dry acetylene gas through the solution for 1-2 hours to form ethynylmagnesium bromide. A precipitate will form.

-

Aldehyde Addition: Prepare a solution of isovaleraldehyde in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent suspension at 0°C.

-

Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical self-validating step.

References

- 1. This compound 97 61996-79-0 [sigmaaldrich.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H12O | CID 143856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. This compound [chembk.com]

- 7. PubChemLite - this compound (C7H12O) [pubchemlite.lcsb.uni.lu]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Synthesis of 5-Methyl-1-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methyl-1-hexyn-3-ol in Organic Synthesis

This compound is a valuable chiral propargyl alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a terminal alkyne, a secondary alcohol, and a chiral center, makes it a key intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products. The ability to introduce both a reactive alkyne moiety for further functionalization (e.g., via click chemistry, Sonogashira coupling) and a stereochemically defined hydroxyl group is of paramount importance in modern drug discovery and development. This guide provides an in-depth review of the primary methods for the synthesis of this compound, with a focus on both classical and modern asymmetric approaches, offering field-proven insights for practical application.

Core Synthesis Strategy: Alkynylation of Isovaleraldehyde

The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of an acetylene anion equivalent to isovaleraldehyde (3-methylbutanal). This reaction, a specific example of alkynylation, forms the carbon-carbon bond between the aldehyde carbonyl and the terminal alkyne.

Caption: General overview of the alkynylation approach to this compound.

The choice of the acetylene nucleophile and the reaction conditions dictates the stereochemical outcome of the product, leading to either a racemic mixture or an enantiomerically enriched product.

Racemic Synthesis: The Grignard Reaction Approach

The classical and most straightforward method to prepare racemic this compound is through the Grignard reaction. This involves the preparation of an ethynyl Grignard reagent, typically ethynylmagnesium bromide, followed by its reaction with isovaleraldehyde.

Causality Behind Experimental Choices

The Grignard reaction is a robust and well-established method for C-C bond formation. The high nucleophilicity of the Grignard reagent ensures efficient addition to the electrophilic carbonyl carbon of the aldehyde. The use of anhydrous solvents like tetrahydrofuran (THF) or diethyl ether is critical, as Grignard reagents are highly basic and will be quenched by protic solvents such as water or alcohols[1]. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side reactions. A subsequent acidic workup is necessary to protonate the resulting alkoxide and yield the final alcohol product.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on well-established methods for the alkynylation of aldehydes using Grignard reagents.

Step 1: Preparation of Ethynylmagnesium Bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF to the magnesium turnings to initiate the formation of ethylmagnesium bromide.

-

Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution at 0 °C for 1-2 hours to form ethynylmagnesium bromide. A greyish-white precipitate will form.

Step 2: Reaction with Isovaleraldehyde

-

Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of isovaleraldehyde (1.0 eq) in anhydrous THF to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Workup and Purification

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to afford this compound.

Asymmetric Synthesis: Enantioselective Alkynylation of Isovaleraldehyde

For applications in drug development, the synthesis of a single enantiomer of this compound is often required. This is achieved through asymmetric catalysis, where a chiral catalyst or ligand is used to control the stereochemical outcome of the alkynylation reaction.

Key Concepts in Asymmetric Alkynylation

The fundamental principle of asymmetric alkynylation is the creation of a chiral environment around the reacting molecules. A chiral ligand coordinates to a metal center, which in turn activates either the alkyne or the aldehyde, or both. This chiral complex then directs the nucleophilic attack of the acetylide to one face of the aldehyde carbonyl, leading to the preferential formation of one enantiomer.

Caption: Workflow for the asymmetric synthesis of this compound.

Prominent Catalytic Systems

Several catalytic systems have been developed for the asymmetric alkynylation of aldehydes. Among the most successful and practical are those based on zinc, indium, and other transition metals, in combination with chiral amino alcohols or BINOL-derived ligands.

1. Zinc-based Catalysts with Chiral Amino Alcohols:

A widely used and operationally simple method involves the use of a zinc salt, such as zinc triflate (Zn(OTf)₂), in the presence of a chiral amino alcohol ligand like (+)-N-methylephedrine.[2] This system is known for its tolerance to air and moisture, making it highly practical for laboratory synthesis.[2]

-

Causality: The chiral ligand and the zinc salt form a chiral complex that coordinates to both the terminal alkyne and the aldehyde. This brings the reactants into close proximity within a defined chiral environment, facilitating the enantioselective addition. The use of a stoichiometric amount of the chiral ligand is often required for high enantioselectivity.

2. Indium-based Catalysts with BINOL:

Catalytic systems employing indium(III) salts and chiral 1,1'-bi-2-naphthol (BINOL) ligands have also proven effective for the asymmetric alkynylation of aldehydes.[2] These catalysts can often be used in catalytic amounts, making them more atom-economical.

-

Causality: The In(III)/BINOL complex acts as a bifunctional catalyst, activating both the alkyne and the aldehyde, leading to high enantioselectivity.[2]

Detailed Experimental Protocol (Representative Asymmetric Synthesis)

This protocol is a representative procedure based on the work of Carreira and others for the asymmetric alkynylation of aldehydes using Zn(OTf)₂ and (+)-N-methylephedrine.[2]

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add zinc triflate (Zn(OTf)₂) (1.1 eq) and (+)-N-methylephedrine (1.2 eq).

-

Add anhydrous toluene to the flask, followed by triethylamine (2.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.5 eq) to the mixture.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Slowly add a solution of isovaleraldehyde (1.0 eq) in anhydrous toluene to the reaction mixture over several hours using a syringe pump.

-

Stir the reaction until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After filtration and concentration, the crude product is purified by flash column chromatography on silica gel. If a silyl-protected alkyne was used, a desilylation step (e.g., with TBAF or K₂CO₃/MeOH) is required to obtain this compound.

Data Summary and Comparison

| Synthesis Method | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Grignard Reaction | Ethynylmagnesium bromide, Isovaleraldehyde | 60-80% | Racemic | Simple, cost-effective, well-established | Produces a racemic mixture, requires strictly anhydrous conditions |

| Asymmetric (Zn/N-Methylephedrine) | Zn(OTf)₂, (+)-N-Methylephedrine, Isovaleraldehyde, Terminal Alkyne | 70-95% | >90% | High enantioselectivity, operationally simple, tolerant to some moisture | Requires stoichiometric chiral ligand, may require a silyl-protected alkyne |

| Asymmetric (In/BINOL) | InBr₃, (R)-BINOL, Isovaleraldehyde, Terminal Alkyne | 70-90% | >90% | High enantioselectivity, uses a catalytic amount of the chiral ligand | May require stricter anhydrous conditions than the zinc system |

Purification and Characterization

Purification of this compound is typically achieved by vacuum distillation for the racemic product or by flash column chromatography for the enantioenriched product.

Physicochemical Properties:

-

Molecular Weight: 112.17 g/mol [3]

-

Boiling Point: 156 °C[6]

-

Density: 0.860 g/mL at 25 °C

-

Refractive Index: n20/D 1.436

Spectroscopic Data:

-

IR Spectroscopy: The infrared spectrum will show a characteristic broad absorption for the O-H stretch around 3300-3400 cm⁻¹, a sharp absorption for the terminal C-H stretch of the alkyne around 3300 cm⁻¹, and a weak absorption for the C≡C triple bond stretch around 2100 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the acetylenic proton (a triplet), the proton on the carbon bearing the hydroxyl group (a multiplet), the methylene protons, the methine proton of the isobutyl group, and the methyl protons of the isobutyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the carbons of the isobutyl group.

Industrial Scale Considerations

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with the Grignard reaction providing a reliable route to the racemic product. For applications requiring high stereochemical purity, a variety of highly effective asymmetric catalytic methods are available, with zinc-based systems offering a practical and robust option. The choice of synthetic route will ultimately depend on the specific requirements of the target application, balancing factors such as cost, scale, and the need for enantiomeric purity. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals to confidently approach the synthesis of this important chiral building block.

References

- 1. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 2. This compound | C7H12O | CID 143856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Methyl-1-hexyn-3-ol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development, for its ability to provide detailed atomic-level information about molecular structure and dynamics.[1][2][3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Methyl-1-hexyn-3-ol (C₇H₁₂O), a chiral secondary alcohol.[4][5] We will delve into the theoretical prediction of chemical shifts and coupling constants, supported by established principles of NMR spectroscopy. Furthermore, this document provides a robust, field-proven experimental protocol for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy. The insights presented herein are designed to serve as a practical reference for scientists engaged in structural elucidation, reaction monitoring, and the characterization of novel chemical entities.

Introduction: The Structural Significance of this compound

This compound is a valuable model compound for understanding the interplay of various functional groups within a single aliphatic structure. Its key features—a terminal alkyne, a secondary alcohol creating a chiral center, and an isopropyl group—give rise to a distinct and informative NMR fingerprint. In the context of drug development, elucidating the precise structure of such molecules is paramount.[6][7] NMR spectroscopy provides unparalleled insight into the number and types of atoms, their connectivity, and their spatial arrangement, making it a cornerstone of chemical analysis.[1][6]

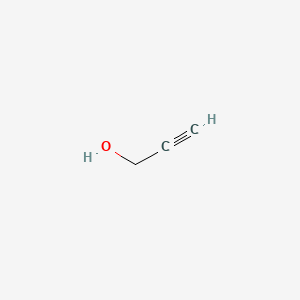

The structure and numbering convention for this compound used throughout this guide is as follows:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C7H12O | CID 143856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. azooptics.com [azooptics.com]

A Technical Guide to the Infrared and Mass Spectrometry Analysis of 5-Methyl-1-hexyn-3-ol

This guide provides an in-depth analysis of the spectral data obtained from Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the compound 5-Methyl-1-hexyn-3-ol. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and chemical characterization. This document will delve into the theoretical underpinnings of the observed spectral features, offering insights into the relationship between molecular structure and spectral output.

Introduction to this compound and Spectroscopic Analysis

This compound is a secondary alcohol containing a terminal alkyne functional group. Its chemical formula is C₇H₁₂O, and it has a molecular weight of approximately 112.17 g/mol .[1][2][3] The unique combination of a hydroxyl group and a carbon-carbon triple bond gives this molecule distinct spectroscopic characteristics. Understanding these characteristics is paramount for its identification and for predicting its chemical behavior.

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. Mass spectrometry, on the other hand, provides information about the mass-to-charge ratio of the molecule and its fragments, revealing details about its molecular weight and structural composition.

Infrared (IR) Spectroscopy Analysis

The infrared spectrum of this compound is characterized by the presence of distinct absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the terminal alkyne (C≡C-H), and the alkyl (C-H) portions of the molecule.

Key IR Spectral Features

A detailed examination of the IR spectrum reveals the following significant absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed in this compound | Significance |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Yes, a broad and intense peak is observed in this region. | The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.[4] |

| Terminal Alkyne | ≡C-H Stretch | ~3300 (sharp, strong) | Yes, a sharp and strong peak is present.[5][6][7] | This is a highly characteristic peak for terminal alkynes and is a key diagnostic feature. |

| Alkyne | C≡C Stretch | 2100-2260 (weak to medium) | Yes, a peak is observed in this region.[5][6] | The intensity of this peak is generally weaker for terminal alkynes compared to internal ones.[6] |

| Alkyl Groups | C-H Stretch | 2850-2960 | Yes, multiple peaks are present in this region.[5] | These correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| Alkyl Groups | C-H Bend | ~1375 and ~1465 | Yes, peaks are observed in this region. | These absorptions are due to the bending vibrations of the alkyl C-H bonds. |

Interpretation of the IR Spectrum

The presence of a broad absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. Overlapping with this, a sharp, intense peak around 3300 cm⁻¹ confirms the presence of a terminal alkyne's ≡C-H bond.[5][6][7][8] The weaker C≡C stretching vibration between 2100 and 2260 cm⁻¹ further substantiates the existence of the triple bond.[5][6] Finally, the absorptions in the 2850-2960 cm⁻¹ range are characteristic of the sp³ hybridized C-H bonds of the alkyl framework.[5]

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound provides crucial information about its molecular weight and the stability of its fragments upon ionization. The fragmentation pattern is highly dependent on the structure of the molecule.

Molecular Ion and Fragmentation Pathways

The molecular ion (M⁺) peak for this compound is expected at a mass-to-charge ratio (m/z) of 112. However, for secondary alcohols, the molecular ion peak is often weak or entirely absent due to its instability.[9][10][11] The primary fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of a water molecule).[12]

Alpha-Cleavage: This is a common fragmentation pattern for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is cleaved.[9][12] For this compound, two primary alpha-cleavage events can occur:

-

Cleavage of the C-C bond between the hydroxyl-bearing carbon and the ethyl group: This results in the formation of a resonance-stabilized cation.

-

Cleavage of the C-C bond between the hydroxyl-bearing carbon and the isobutyl group: This leads to another resonance-stabilized fragment.

Dehydration (Loss of H₂O): Alcohols can readily lose a molecule of water (18 Da) to form an alkene radical cation, resulting in a peak at M-18.[9][12]

Expected Mass Spectrum Fragments

Based on these fragmentation patterns, the following key fragments are expected in the mass spectrum of this compound:

| m/z Value | Proposed Fragment | Formation Mechanism |

| 112 | [C₇H₁₂O]⁺ | Molecular Ion (M⁺) - likely weak or absent |

| 97 | [C₇H₉O]⁺ | Loss of a methyl group ([M-15]⁺) |

| 94 | [C₇H₁₀]⁺ | Loss of water ([M-18]⁺) |

| 83 | [C₅H₇O]⁺ | Alpha-cleavage with loss of an ethyl radical |

| 57 | [C₄H₉]⁺ | Alpha-cleavage with loss of a propynyl alcohol radical |

| 55 | [C₄H₇]⁺ | Further fragmentation of the [M-18]⁺ ion |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 41 | [C₃H₅]⁺ | Propargyl cation |

The base peak in the spectrum is often one of the stable carbocations formed through alpha-cleavage.

Experimental Protocols

Infrared Spectroscopy

-

Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: An FTIR spectrometer is used. A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Molecular Structure and Fragmentation

To better understand the relationship between the structure of this compound and its mass spectrum, the following diagrams illustrate the molecule and its key fragmentation pathways.

Caption: Molecular structure of this compound.

Caption: Key fragmentation pathways of this compound in MS.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation of this compound. The IR spectrum confirms the presence of the characteristic hydroxyl and terminal alkyne functional groups, while the mass spectrum reveals the molecular weight and provides insight into the molecule's fragmentation behavior. This guide serves as a foundational reference for the interpretation of such spectral data, enabling researchers to confidently identify and characterize this and similar chemical entities.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C7H12O | CID 143856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 10. youtube.com [youtube.com]

- 11. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

solubility of 5-Methyl-1-hexyn-3-ol in organic solvents

An In-depth Technical Guide to the Solubility of 5-Methyl-1-hexyn-3-ol in Organic Solvents

Abstract

This compound is a versatile acetylenic alcohol with applications in organic synthesis, serving as a precursor for more complex molecules in the pharmaceutical and fragrance industries. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive analysis of the physicochemical properties of this compound and offers a predictive framework for its solubility based on fundamental chemical principles. Furthermore, a detailed experimental protocol for the systematic determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications.

Physicochemical Characterization of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (C₇H₁₂O) possesses a unique combination of functional groups that dictate its behavior in different solvent environments.[1][2][3] Its structure features a terminal alkyne, a secondary alcohol, and a branched alkyl chain.

The key functional groups are:

-

Hydroxyl (-OH) group: This is a polar group capable of acting as both a hydrogen bond donor and acceptor.[4][5] This feature significantly influences its solubility in polar solvents.

-

Ethynyl (C≡CH) group: The triple bond introduces a region of high electron density, contributing to the molecule's overall polarity.

-

Isobutyl group (-CH₂CH(CH₃)₂): This branched, seven-carbon hydrocarbon chain is nonpolar and will primarily interact through van der Waals forces.[6]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1][3] |

| Molecular Weight | 112.17 g/mol | [1][7] |

| Appearance | Colorless Liquid | [8] |

| Density | 0.860 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.436 | [7] |

| Flash Point | 53.3 °C (127.9 °F) | [7] |

| Primary Functional Groups | Hydroxyl, Alkyne | [7] |

Theoretical Principles and Predicted Solubility Profile

The adage "like dissolves like" serves as a fundamental guideline for predicting solubility.[9][10] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the interplay between its polar hydroxyl group and its nonpolar hydrocarbon body determines its solubility across a spectrum of organic solvents.

Polar Protic Solvents

This class of solvents (e.g., water, methanol, ethanol, isopropanol) is characterized by the presence of a hydrogen atom attached to an electronegative atom, making them excellent hydrogen bond donors and acceptors. Due to the hydroxyl group in this compound, strong hydrogen bonding interactions are expected with these solvents.[4][5]

-

Prediction: this compound is predicted to be miscible or highly soluble in short-chain alcohols like methanol, ethanol, and isopropanol. Its solubility in water is expected to be moderate; while the hydroxyl group promotes solubility, the seven-carbon chain is hydrophobic and will limit its miscibility in water.[4][6] As the carbon chain of the alcohol solvent increases (e.g., butanol, pentanol), the overall polarity decreases, which may slightly reduce the solubility of this compound.

Polar Aprotic Solvents

These solvents (e.g., acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), acetonitrile) possess a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors.

-

Prediction: this compound is predicted to be highly soluble in polar aprotic solvents. The dipole-dipole interactions between the solvent and the polar regions of the solute (the hydroxyl and alkyne groups) will facilitate dissolution.

Nonpolar Solvents

Nonpolar solvents (e.g., hexane, toluene, diethyl ether, carbon tetrachloride) have low dielectric constants and interact primarily through weak van der Waals forces.

-

Prediction: The solubility in nonpolar solvents will be governed by the nonpolar isobutyl group of this compound. It is predicted to be soluble in moderately nonpolar solvents like diethyl ether and toluene. In highly nonpolar solvents such as hexane, its solubility may be more limited due to the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar hydroxyl group.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Key Intermolecular Force | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding | Miscible |

| Polar Aprotic | Acetone, THF, DMSO | Dipole-Dipole | Highly Soluble |

| Nonpolar | Toluene, Diethyl Ether | van der Waals | Soluble |

| Highly Nonpolar | Hexane, Cyclohexane | van der Waals | Sparingly Soluble to Soluble |

Experimental Protocol for Solubility Determination

To validate the predicted solubility and obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Safety Precautions

-

This compound is a flammable liquid and is harmful if swallowed.[1][7]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][11]

-

Handle all organic solvents with care, being mindful of their specific hazards (flammability, toxicity).

Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade)

-

Calibrated analytical balance (± 0.1 mg)

-

Vials or test tubes with secure caps

-

Calibrated micropipettes and standard pipettes

-

Vortex mixer

-

Thermostatic shaker or water bath for temperature control

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility.

-

Add 1 mL of the selected solvent to a small, labeled vial.

-

Add approximately 0.05 mL (or a pre-weighed ~50 mg) of this compound to the solvent.

-

Cap the vial securely and vortex for 30-60 seconds.

-

Visually inspect the mixture for homogeneity. The absence of a second liquid phase or undissolved droplets indicates solubility.[9]

-

Record observations as "miscible," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Equilibrium Method)

This method determines the saturation concentration of the solute in the solvent at a specific temperature.

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The goal is to create a two-phase system with an undissolved solute phase.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the phases to separate. For stable emulsions, centrifugation may be required to achieve clear separation.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant (the solvent phase) using a pipette. Be cautious not to disturb the undissolved solute layer.

-

Dilution and Analysis: Accurately dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method such as GC or HPLC.

-

Calculation: Calculate the solubility in units of g/100 mL or mol/L based on the measured concentration and the dilution factor.

The following diagram illustrates the workflow for quantitative solubility determination.

Caption: Workflow for Quantitative Solubility Determination.

Discussion and Applications

The solubility data generated through the described protocol are invaluable for various applications in research and development. In synthetic chemistry, the choice of solvent is critical for reaction kinetics, pathway selection, and yield. A solvent that fully dissolves reactants at the desired temperature is often essential. For purification techniques such as crystallization, a solvent system must be identified in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. In extraction processes, solubility differences between two immiscible solvents are exploited to isolate the target compound.

The structural features of this compound—a polar head and a nonpolar tail—make it a molecule of intermediate polarity. This amphiphilic character suggests it will be a versatile solute, compatible with a broad range of organic solvents, as predicted in Table 2. Experimental verification will provide the precise quantitative values needed to optimize processes and ensure reproducibility in the laboratory and in scaled-up industrial applications.

References

- 1. This compound | C7H12O | CID 143856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 6. youtube.com [youtube.com]

- 7. 5-甲基-1-己炔-3-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. labproinc.com [labproinc.com]

- 9. chem.ws [chem.ws]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Research Applications of 5-Methyl-1-hexyn-3-ol: A Versatile Chiral Building Block

Abstract